molecular formula C12H15NO4 B1449271 Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate CAS No. 1185180-57-7

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate

Cat. No.: B1449271
CAS No.: 1185180-57-7
M. Wt: 237.25 g/mol
InChI Key: MMMUPDYQDIVXAM-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C12H15NO4. It is an ester derived from the reaction between 2-nitrobenzaldehyde and ethyl 2-methylpropanoate. This compound is known for its unique chemical structure, which includes a nitro group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with ethyl 2-methylpropanoate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and nitro groups.

    Medicine: It is a precursor in the synthesis of potential drug candidates with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The ester group can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-Methyl-3-(3-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position on the phenyl ring.

    Ethyl 2-Methyl-3-(4-nitrophenyl)propanoate: Another positional isomer with the nitro group in the para position.

    Methyl 2-Methyl-3-(2-nitrophenyl)propanoate: Similar compound with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .

Properties

IUPAC Name

ethyl 2-methyl-3-(2-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(14)9(2)8-10-6-4-5-7-11(10)13(15)16/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMUPDYQDIVXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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